2-Chloro-4-phenylthiazole-5-sulfonamide
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Overview
Description
2-Chloro-4-phenylthiazole-5-sulfonamide is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a chlorine atom at the second position, a phenyl group at the fourth position, and a sulfonamide group at the fifth position of the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-phenylthiazole-5-sulfonamide typically involves the reaction of 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride . This reaction yields 5-chlorothiophene-2-sulfonyl chloride, which can then be further reacted with aniline derivatives to form the desired sulfonamide compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the recycling of reagents and solvents can make the process more environmentally friendly and cost-effective.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-phenylthiazole-5-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the second position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation to form sulfonic acids or reduction to form sulfinamides.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and mild bases.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Substituted thiazole derivatives.
Oxidation and Reduction Reactions: Sulfonic acids and sulfinamides.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2-Chloro-4-phenylthiazole-5-sulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antimicrobial and antifungal activities. It can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics.
Materials Science: The compound can be used as a building block for synthesizing advanced materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study enzyme activities and protein interactions due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Chloro-4-phenylthiazole-5-sulfonamide involves its interaction with specific molecular targets. For instance, sulfonamide groups are known to inhibit bacterial enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria . This inhibition prevents bacterial replication and growth. The compound may also interact with other enzymes and proteins, leading to various biological effects.
Comparison with Similar Compounds
2-Chloro-4-phenylthiazole-5-sulfonamide can be compared with other similar compounds, such as:
5-Chlorothiophene-2-sulfonyl chloride: This compound is a precursor in the synthesis of this compound.
N-(2-chloro-5-(2-acetylaminobenzo[d]thiazol-6-yl)pyridin-3-yl)-4-fluorophenylsulfonamide: This compound displays toxicity as a PI3K and mTOR dual inhibitor.
2,4-Disubstituted thiazoles: These compounds have been studied for their antimicrobial and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-chloro-4-phenyl-1,3-thiazole-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2S2/c10-9-12-7(6-4-2-1-3-5-6)8(15-9)16(11,13)14/h1-5H,(H2,11,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FARRYIZPKASCOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)Cl)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172091-17-5 |
Source
|
Record name | 2-chloro-4-phenyl-1,3-thiazole-5-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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